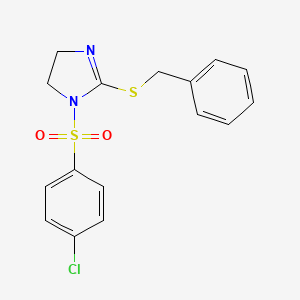

2-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

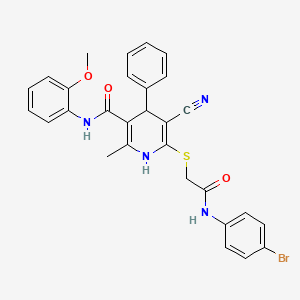

The synthesis of imidazoles, including 2-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a benzylsulfanyl group, a 4-chlorophenyl sulfonyl group, and an imidazole ring . The average mass of the molecule is 366.885 Da, and the monoisotopic mass is 366.026337 Da .Scientific Research Applications

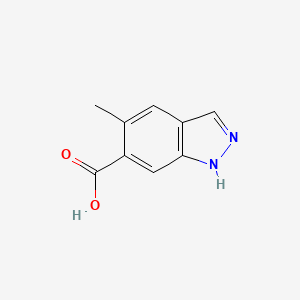

Antifungal Activity

Research has demonstrated the synthesis of novel chemical compounds with potential antifungal properties, highlighting the importance of developing new agents to combat antifungal resistance. For instance, novel tetrazole derivatives containing benzothiazole, benzoxazole, or phenylsulfonyl moiety were synthesized and tested against various fungi, showing significant sensitivity against certain strains. This underlines the potential of such compounds, possibly including derivatives of 2-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, in antifungal applications (Łukowska-Chojnacka et al., 2016).

Synthesis and Reactivity

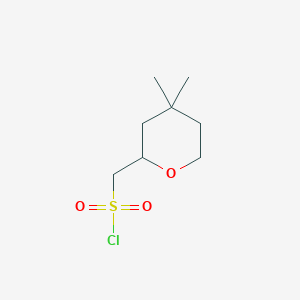

The synthesis and reactivity of benzylic sulfonium salts, which are closely related to the chemical structure of this compound, have been explored. These salts have been used for the O- and S-benzylation of phenol and thiophenol, respectively, showcasing the versatile reactivity and potential utility in various synthetic pathways (Forrester et al., 2001).

Chemical Derivatives Synthesis

Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole have been synthesized using amidophenacylating reagents, leading to the formation of corresponding sulfonamides. This research indicates the potential for synthesizing a wide array of chemical derivatives from compounds similar to this compound, which could be useful in various scientific and industrial applications (Kornienko et al., 2014).

Material Science Applications

Sulfonated polyimides containing benzimidazole groups have been synthesized for use as proton exchange membranes in fuel cells, demonstrating the potential of incorporating sulfonated and benzimidazole functionalities, similar to those in this compound, into high-performance materials. These materials exhibit significant proton conductivity and hydrolytic stability, making them suitable for energy-related applications (Li et al., 2007).

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBZNMMQICPMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)

![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2544990.png)

![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)

![3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2545000.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2545001.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2545003.png)